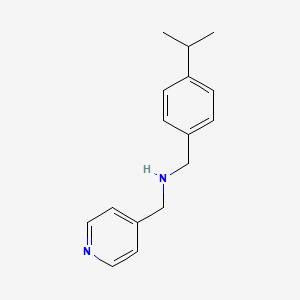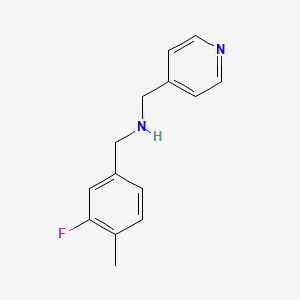
(3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine
Descripción general
Descripción
“(3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine” is a chemical compound with the molecular formula C14H15FN2 . It has a molecular weight of 230.28 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as follows: CC1=C(C=C(C=C1)CNCC2=CC=NC=C2)F . This indicates that the compound contains a pyridine ring and a benzene ring, which are connected by a nitrogen atom .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 230.28 . The compound’s other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Receptor Binding Assays
Compounds structurally related to (3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine have been synthesized for in vitro receptor binding assays, indicating potential applications in the development of dopamine receptor ligands. For example, Yang Fang-wei synthesized a compound for its affinity towards D4, D2, and D3 dopamine receptors, highlighting the potential for creating selective receptor modulators (Yang Fang-wei, 2013).
Structural and Spectroscopic Characterization
Derivatives of pyridine, including those with amide groups, have been extensively studied for their structural and spectroscopic properties, which are crucial for applications in materials science and coordination chemistry. Kwiatek et al. synthesized and characterized new pyridine amide derivatives, showing their potential for metal ion coordination, a key aspect in the design of novel materials and catalysts (Kwiatek et al., 2017).
Catalysis and Organic Synthesis
Compounds similar to the one have found use in catalysis and organic synthesis. For instance, S. Ge et al. discussed the synthesis of scandium, yttrium, and lanthanum complexes that serve as catalysts for the dimerization of phenylacetylenes, suggesting that related compounds could be explored for catalytic applications (S. Ge et al., 2009).
Enantioselective Synthesis
Enantioselective synthesis of amino acid derivatives is another area where similar compounds have been employed, as demonstrated by P. Duggan et al. Their methodology provides a pathway for the synthesis of enantiopure α-fluoro-β-amino acids, suggesting that related compounds could be useful in the synthesis of bioactive molecules (P. Duggan et al., 2010).
Antimicrobial Activities
Hacer Bayrak et al. explored the synthesis of new triazoles from pyridine derivatives, evaluating their antimicrobial activities. This indicates the potential for using structurally similar compounds in the development of new antimicrobial agents (Hacer Bayrak et al., 2009).
Functional Models and Ligand Design
Research on compounds with pyridin-4-ylmethylamine motifs has also been directed towards creating functional models for biological systems and designing novel ligands for metal coordination. For example, M. Velusamy et al. studied iron(III) complexes as models for catechol dioxygenases, demonstrating the utility of such compounds in mimicking enzymatic functions (M. Velusamy et al., 2004).
Propiedades
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-11-2-3-13(8-14(11)15)10-17-9-12-4-6-16-7-5-12/h2-8,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYVOMXTLHSGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B3163081.png)
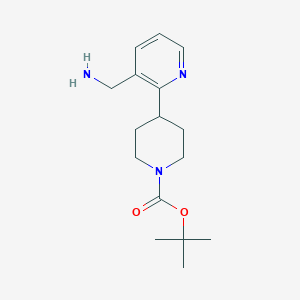

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine](/img/structure/B3163107.png)
![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine](/img/structure/B3163113.png)
![N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine](/img/structure/B3163119.png)
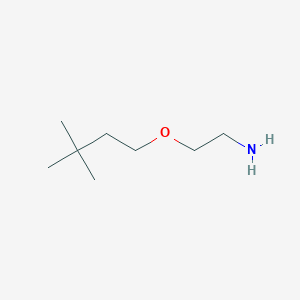
![N,N-Dimethyl-N'-[(1-methyl-1H-indol-2-YL)-methyl]ethane-1,2-diamine](/img/structure/B3163139.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine](/img/structure/B3163152.png)
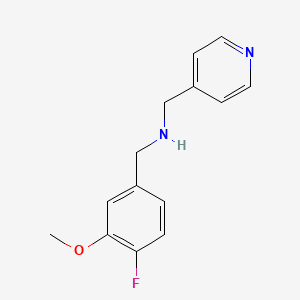
![[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163164.png)
![N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine](/img/structure/B3163179.png)
